4-Bromo-3,3-dimethylindoline
Description
Context within Indoline (B122111) Chemistry and its Derivatives
Indoline, also known as 2,3-dihydro-1H-indole, is an aromatic heterocyclic organic compound. sci-hub.se It possesses a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring. sci-hub.sersc.org This scaffold is a reduced form of indole (B1671886), another pivotal heterocyclic system. rsc.org Indole and its derivatives are fundamental structures in a vast number of natural and synthetic compounds, serving as essential building blocks in medicinal chemistry, drug development, and the dye industry. rsc.orgirjmets.comchim.itnih.govdergipark.org.tr The indoline framework is a common motif in many biologically active molecules, including alkaloids found in plants. sci-hub.sersc.org
4-Bromo-3,3-dimethylindoline is a specific derivative of the indoline core. Its structure is characterized by a bromine atom substituted at the 4th position of the benzene ring and two methyl groups attached to the 3rd position of the five-membered ring. The presence of the gem-dimethyl group at the C3 position is a notable structural feature. The versatility of the indoline scaffold allows for functionalization at various positions, including the nitrogen atom (N1) and the C2 and C3 positions of the pyrroline (B1223166) ring, which enables the creation of a diverse range of compounds with tailored properties. irjmets.comdergipark.org.tr
Significance of Halogenated Indolines in Organic Synthesis and Medicinal Chemistry
The introduction of halogen atoms, such as bromine, into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. researchgate.net Halogenation can significantly influence a molecule's properties, including its lipophilicity, permeability, metabolic stability, and binding affinity to biological targets. researchgate.net Approximately one-third of drugs in clinical use are halogenated. researchgate.net
Halogenated indolines are valuable intermediates in organic synthesis and key components in the development of new pharmaceuticals. researchgate.net The bromine atom in a compound like this compound can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The development of methods for the selective halogenation of the indoline core is an active area of research. researchgate.net For instance, novel strategies for the synthesis of C-4 functionalized indoline scaffolds are considered valuable because they provide modular access to these important structures, which are prevalent in natural products and medicinal chemistry programs. nih.gov The position of the halogen on the indoline ring is crucial, as different isomers can exhibit distinct biological activities and chemical reactivities.
Current Research Landscape for this compound and Related Scaffolds
While specific, in-depth research focused exclusively on this compound is not extensively published, its availability as a research chemical from various suppliers indicates its utility as a building block in chemical synthesis. sigmaaldrich.combiosynth.comchembuyersguide.combldpharm.com The current research landscape focuses more broadly on the synthesis and functionalization of the indoline skeleton.
Recent advancements include the development of novel methods for constructing the indoline ring system and for its subsequent modification. For example, a strategy for the de novo synthesis of the aromatic ring of indolines allows for a modular approach to C-4 halogenated indolines. nih.gov This involves an inverse-electron demand Diels-Alder reaction followed by an aromatization sequence. nih.gov Furthermore, research into the C-H functionalization of indolines using biocatalysts demonstrates the drive towards creating new, selective methods for modifying the indoline scaffold at various positions to produce diverse and complex molecules. chemrxiv.org The study of related scaffolds, such as other brominated dimethylindolines, contributes to the understanding of how substituent placement affects the properties and potential applications of these compounds. sigmaaldrich.combldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1227418-26-9 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₂BrN | sigmaaldrich.com |
| Molecular Weight | 226.11 g/mol | ambeed.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| Storage Temperature | 2-8 °C | sigmaaldrich.com |
Table 2: Comparison of Brominated 3,3-dimethylindoline (B1314585) Isomers
| Compound | CAS Number | Molecular Weight | IUPAC Name |
| This compound | 1227418-26-9 | 226.12 g/mol | This compound sigmaaldrich.com |
| 5-Bromo-3,3-dimethylindoline | 53388-86-6 | 226.12 g/mol | 5-bromo-3,3-dimethylindoline sigmaaldrich.com |
| 6-Bromo-3,3-dimethylindoline | 158326-85-3 | 226.11 g/mol | 6-Bromo-3,3-dimethylindoline bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRWRRMADSCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695038 | |
| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227418-26-9 | |
| Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Bromo 3,3 Dimethylindoline
Direct Synthesis Approaches to 4-Bromo-3,3-dimethylindoline
Direct synthesis focuses on introducing the bromo substituent onto the 3,3-dimethylindoline (B1314585) scaffold. This approach relies heavily on controlling the regioselectivity of the halogenation reaction.
Regioselective Bromination Techniques for Indoline (B122111) Precursors
The introduction of a bromine atom at the C4 position of the 3,3-dimethylindoline ring requires careful selection of brominating agents and reaction conditions to overcome the inherent reactivity of other positions on the aromatic ring. While direct bromination of unsubstituted indoles typically occurs at the C3 position, the presence of substituents and the use of specific reagents can direct the halogenation to other positions. mdpi.comfrontiersin.org
For instance, electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common strategy. The regioselectivity of such reactions can be influenced by the solvent, temperature, and the presence of catalysts. bridgew.eduacsgcipr.org In some cases, protecting the nitrogen of the indoline ring can alter the electronic properties of the aromatic system, thereby influencing the position of bromination. nih.gov
Research into the bromination of related indole (B1671886) structures has shown that the choice of brominating agent and reaction conditions is crucial for achieving regioselectivity. For example, the bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile (B52724) has been used to produce 4-bromo-3,5-dimethylaniline, demonstrating the feasibility of bromination at a position para to an amino group and between two methyl groups. chemicalbook.com
| Precursor | Brominating Agent | Conditions | Product | Reference |
| 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile, ice bath to room temp. | 4-Bromo-3,5-dimethylaniline | chemicalbook.com |
| Methyl indolyl-3-acetate | Bromine in CCl4 | After N1 and C8 protection | Methyl 6-bromoindolyl-3-acetate | nih.gov |
| 2,3-Dimethylindole (B146702) | Bromine in CH2Cl2 | -5°C, with triethylamine | 3-Bromo-2,3-dimethylindolenine | cdnsciencepub.com |
Synthesis via Ring Closure Reactions to Form the Indoline Core with Bromo and Dimethyl Substituents
An alternative to direct bromination is the construction of the this compound ring system from acyclic precursors that already contain the necessary bromo and dimethyl functionalities. A prominent method for forming the indoline core is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. vulcanchem.com
In the context of this compound, this could theoretically involve the reaction of (4-bromo-phenyl)hydrazine with 3-methyl-2-butanone. However, the success of this approach depends on the stability of the precursors and the reaction conditions.
Another powerful strategy for forming cyclic structures is ring-closing metathesis (RCM). organic-chemistry.org This method involves the use of a ruthenium catalyst to form a cyclic alkene from a diene precursor. For the synthesis of an indoline, a suitably substituted aniline (B41778) with two alkenyl groups could be cyclized. While not explicitly documented for this compound, this methodology offers a potential pathway.
Palladium-catalyzed intramolecular reductive cyclization is another modern technique used to synthesize 3,3-dimethylindolines from iodinated aniline starting materials. thieme-connect.com This method has proven to be compatible with the presence of halogen substituents, which could allow for further chemical modifications. thieme-connect.com
Precursor Synthesis and Functionalization for this compound
The synthesis of appropriately substituted precursors is a critical aspect of both direct bromination and ring-closure strategies.
Strategies for Introducing the 3,3-dimethyl Moiety
The gem-dimethyl group at the C3 position is a key structural feature of the target molecule. In the context of the Fischer indole synthesis, this moiety is typically introduced from the ketone precursor. For example, 5-methoxy-3,3-dimethylindoline (B11910558) can be synthesized via a Fischer indole reaction using 4-methoxyphenylhydrazine and 3-methyl-2-butanone. vulcanchem.com A similar approach could be envisioned for the bromo-analogue.
Alternatively, for syntheses involving ring closure of aniline derivatives, the 3,3-dimethyl moiety can be introduced by alkylation. For instance, the synthesis of 3,3-dimethylaza- and diazaindolines has been achieved through the alkylation of aminopyridines with 3-bromo-2-methylpropene, followed by a palladium-catalyzed intramolecular reductive cyclization. thieme-connect.com
Approaches for Regioselective Bromine Introduction
Achieving regioselective bromination is a significant challenge in the synthesis of aromatic compounds. pressbooks.pub Several advanced methods have been developed to control the position of halogenation.
Enzymatic Halogenation: Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of organic compounds under mild conditions, using only halide salts and molecular oxygen. mdpi.comresearchgate.net These enzymes have been shown to be active on indole and its derivatives, often exhibiting a preference for bromination over chlorination. mdpi.comfrontiersin.orgresearchgate.netnih.gov While the direct enzymatic synthesis of this compound has not been reported, the substrate scope of these enzymes is an active area of research. Some halogenases, like SpH1, catalyze only monohalogenation, while others, such as SpH2, can perform both mono- and dihalogenation. mdpi.com
Metal-Catalyzed Methods: Transition metal-catalyzed reactions have emerged as powerful tools for the site-selective functionalization of C-H bonds. rsc.org Rhodium(III)-catalyzed C7 halogenation of N-pyrimidyl indolines has been demonstrated, offering excellent regioselectivity. researchgate.net Similarly, palladium-catalyzed reactions have been employed for the synthesis of various substituted indoles and indolines. chim.itmdpi.com These methods often utilize a directing group to guide the metal catalyst to a specific position on the aromatic ring. While direct C4 bromination of 3,3-dimethylindoline using these methods is not explicitly detailed, the principles could be adapted.
| Method | Advantages | Disadvantages | Key Features | Reference |
| Electrophilic Bromination | Readily available reagents (e.g., NBS). | Can lead to mixtures of isomers, requiring purification. | Relies on electronic and steric effects of substituents. | bridgew.eduacsgcipr.org |
| Enzymatic Halogenation | High regioselectivity, environmentally benign conditions. | Enzyme stability and substrate scope can be limited. | Uses flavin-dependent halogenases. | mdpi.comresearchgate.net |
| Metal-Catalyzed Halogenation | High regioselectivity, broad substrate scope. | May require specific directing groups and expensive catalysts. | Often involves C-H activation. | rsc.orgresearchgate.net |
Mechanistic Insights into this compound Synthesis Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.
The mechanism of electrophilic aromatic bromination of indoles generally involves the attack of the electron-rich indole ring on an electrophilic bromine source, such as Br+ generated from Br2 or NBS. bridgew.eduacs.orgnih.govresearchgate.net The position of attack is governed by the stability of the resulting carbocation intermediate (the sigma complex). In the case of indoline, the benzene (B151609) ring is activated by the nitrogen atom, directing electrophiles to the ortho and para positions (C4 and C6). The presence of the 3,3-dimethyl group can sterically hinder attack at certain positions, further influencing regioselectivity.
For ring-closure reactions like the Fischer indole synthesis, the mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone. vulcanchem.com The reaction proceeds through a sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring.
In metal-catalyzed C-H functionalization reactions, the mechanism typically involves the coordination of the metal to a directing group, followed by oxidative addition into a C-H bond to form a metallacycle intermediate. researchgate.net Reductive elimination then furnishes the functionalized product.
The mechanism of enzymatic halogenation involves the reaction of a reduced flavin cofactor (FADH2) with molecular oxygen and a halide ion to generate a highly reactive hypohalous acid equivalent (HOX) within the enzyme's active site. mdpi.com This species then acts as the electrophile in the halogenation of the substrate, with the regioselectivity being controlled by the precise positioning of the substrate within the active site.
Chemical Reactivity and Transformation of 4 Bromo 3,3 Dimethylindoline
Electrophilic and Nucleophilic Reactions of 4-Bromo-3,3-dimethylindoline
The electronic nature of the indoline (B122111) ring system, influenced by the bromine substituent, dictates its reactivity towards both electrophiles and nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comscribd.com While the indoline ring itself is not strongly electron-withdrawing, the bromo substituent allows for these substitution reactions to occur, particularly with strong nucleophiles.
The general mechanism for SNAr proceeds via an addition-elimination pathway. A nucleophile adds to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. scribd.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating groups on the aromatic ring. scribd.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Amines | 4-Amino-3,3-dimethylindoline derivatives |
| Thiols | 4-Thioether-3,3-dimethylindoline derivatives |
This table presents potential products from SNAr reactions based on general principles of reactivity. Specific reaction conditions would be required to achieve these transformations.
The nitrogen atom in the indoline ring is a secondary amine and thus exhibits typical nucleophilic and basic properties. It can readily react with a variety of electrophiles. Under acidic conditions, the nitrogen can be protonated. wiley.com
Common reactions involving the indoline nitrogen include:
Alkylation: Reaction with alkyl halides to form N-alkyl-4-bromo-3,3-dimethylindoline derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl-4-bromo-3,3-dimethylindoline derivatives.
Participation in Condensation Reactions: The nitrogen can act as a nucleophile in condensation reactions, for example, with aldehydes or ketones.
The reactivity of the nitrogen can be influenced by the steric hindrance imposed by the adjacent gem-dimethyl group.
The gem-dimethyl group at the C3 position is generally unreactive under standard conditions. However, under specific and often harsh reaction conditions, such as those involving radical initiators or strong oxidizing agents, reactions at this position could potentially occur. For instance, benzylic-type bromination could theoretically be achieved under radical conditions, though this is not a commonly reported transformation for this specific molecule.
Metal-Catalyzed Cross-Coupling Reactions of this compound
The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. tcichemicals.commdpi.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.com
This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce a wide range of substituents at the 4-position. The general reaction scheme involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. tcichemicals.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. beilstein-journals.orgrsc.org
Table 2: Representative Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Product | Catalyst System (Example) |
|---|---|---|
| Phenylboronic acid | 4-Phenyl-3,3-dimethylindoline | Pd(PPh₃)₄, Na₂CO₃ |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,3-dimethylindoline | PdCl₂(dppf), K₂CO₃ |
This table provides illustrative examples of potential Suzuki-Miyaura coupling reactions. The specific conditions would need to be experimentally determined.
Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. While less commonly reported for this specific substrate compared to Suzuki coupling, it represents a potential pathway for the vinylation of the 4-position of the indoline ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.
Sonogashira Coupling: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine. wikipedia.orglibretexts.org this compound can react with a variety of terminal alkynes to produce 4-alkynyl-3,3-dimethylindoline derivatives. These products are valuable intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.orgthalesnano.com
The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org Therefore, this compound is a suitable substrate for this transformation.
Table 3: Potential Heck and Sonogashira Coupling Products
| Coupling Partner | Reaction Type | Product |
|---|---|---|
| Styrene | Heck | 4-Styryl-3,3-dimethylindoline |
| Phenylacetylene | Sonogashira | 4-(Phenylethynyl)-3,3-dimethylindoline |
This table illustrates potential products from Heck and Sonogashira reactions. The feasibility and conditions for these reactions would require experimental validation.
Buchwald-Hartwig Amination and Related Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction is a powerful tool in organic synthesis for creating aryl amines, which are common structures in pharmaceuticals and natural products. wikipedia.org Given the structure of this compound, featuring an aryl bromide, it is a suitable substrate for this transformation.
The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the reaction's success and can be tailored to the specific substrates.
Several generations of catalyst systems have been developed to improve the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org Modern catalysts, often featuring sterically hindered biaryl phosphine ligands, can couple a wide variety of aryl halides with primary and secondary amines, and even ammonia (B1221849) equivalents, under mild conditions. wikipedia.orgrsc.org For instance, air-stable Pd(I) dimer complexes with biaryl phosphine ligands have been shown to be effective precatalysts for coupling aryl halides with both aliphatic and aromatic amines. rsc.org The use of a soluble, functional group-tolerant base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a ligand such as XantPhos has also been reported to facilitate these reactions effectively. semanticscholar.org
While direct examples involving this compound are not extensively detailed in the literature, related transformations demonstrate the feasibility of this reaction. For example, a patent describes the use of Buchwald-Hartwig amination for a derivative, 4-bromo-7-methoxy-3,3-dimethylindoline. googleapis.com Furthermore, the synthesis of the natural product (−)-aspergilazine A utilizes a Buchwald-Hartwig coupling between 1-bromo-2-iodobenzene (B155775) and a diamine, showcasing the reaction's utility in complex molecule synthesis involving brominated aromatic rings. rsc.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination This table presents generalized conditions and examples relevant to the amination of aryl bromides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Nucleophile | Substrate Example | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Biaryl Phosphine | NaOtBu | Toluene | Primary/Secondary Amines | Aryl Bromides | wikipedia.org |
| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | Aniline (B41778), Benzamide | 2-Bromopyridine | semanticscholar.org |
| Pd(I) dimer | Biaryl Phosphine | Not specified | Not specified | Aliphatic/Aromatic Amines | Aryl Halides | rsc.org |
| Pd[P(t-Bu)₃]₂ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | Diamine | 1-Bromo-2-iodobenzene | rsc.org |
Ring-Opening and Rearrangement Reactions of the Indoline Scaffold in this compound
The indoline scaffold, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is generally stable. However, under specific conditions, it can participate in ring-opening and rearrangement reactions.
Reactions involving the cleavage of the indoline ring are not common for simple indolines but can be induced by the presence of specific functional groups or under particular synthetic conditions. For instance, the treatment of 1-cyanomethylindoline spiropyrans with a base can lead to a rearrangement that forms bridged 1,3-benzoxazepino[3,2-a]indoles. researchgate.net This specific rearrangement is driven by the formation of a carbanion stabilized by the cyano group. researchgate.net While this compound itself does not possess such activating groups, this illustrates that functionalization of the indoline nitrogen can lead to skeletal rearrangements.
Another potential rearrangement involves the migration of substituents on the five-membered ring. For example, under mildly acidic conditions, 3-bromo-2,3-dimethylindolenine, a related structure, reacts with methanol (B129727) to yield 3-methoxy-2,3-dimethylindolenine. cdnsciencepub.com This suggests that intermediates derived from this compound could potentially undergo similar substituent migrations or rearrangements, although this would likely require initial transformation at the indoline ring itself.
More drastic ring-opening reactions, such as those seen with highly strained systems like difluoro(methylene)cyclopropanes, typically require specific catalysts or radical conditions to cleave the ring bonds. cas.cn The stability of the aromatic portion of the indoline ring makes such reactions less probable for this compound under standard conditions.
Oxidation and Reduction Chemistry of this compound
The indoline core of this compound is susceptible to both oxidation and reduction, allowing for its conversion into other important heterocyclic structures.
Oxidation: The oxidation of an indoline typically leads to the corresponding indole (B1671886) derivative. This transformation involves the formal loss of two hydrogen atoms from the five-membered ring, resulting in the formation of a double bond and aromatization of the heterocyclic ring. For the closely related compound 7-bromo-3,3-dimethylindoline, oxidation to form the respective indole derivative is a known transformation. evitachem.com This reaction can be achieved using common oxidizing agents. evitachem.com For example, the oxidation of various substituted carbazoles, which contain an indole-like moiety, has been successfully carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org
Reduction: Conversely, the reduction of the indoline nucleus is also possible. While the indoline ring is already partially saturated, the benzene portion of the molecule can be reduced under certain conditions. This would lead to the formation of a tetrahydroindoline derivative, where the aromatic ring is converted to a cyclohexane (B81311) ring. evitachem.com Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although harsher conditions might be necessary to reduce the aromatic ring. evitachem.com For instance, the Wolff-Kishner reduction has been used in the synthesis of carbazole (B46965) alkaloids to reduce a ketone group, demonstrating the use of reducing conditions in the presence of similar heterocyclic systems. rsc.org
Table 2: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃), DDQ | 4-Bromo-3,3-dimethylindole | rsc.orgevitachem.com |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | 4-Bromo-3,3-dimethyloctahydroindole | evitachem.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3,3 Dimethylindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-3,3-dimethylindoline
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.
For instance, in related indoline (B122111) structures, the aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm). The protons on the benzene (B151609) ring of this compound are expected to show distinct signals due to the influence of the bromine atom and the fused heterocyclic ring. The proton at C7, being adjacent to the nitrogen and the bromine-substituted carbon, would likely resonate at a different chemical shift compared to the protons at C5 and C6. The gem-dimethyl group at the C3 position would exhibit a characteristic singlet in the upfield region, typically around δ 1.2-1.5 ppm, integrating to six protons. The methylene (B1212753) protons at the C2 position would likely appear as a singlet further downfield.
The following table outlines the predicted ¹H NMR chemical shifts for this compound based on the analysis of related structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| N-H | ~3.5 - 4.5 | Broad Singlet |
| C2-H₂ | ~3.0 - 3.5 | Singlet |
| C3-(CH₃)₂ | ~1.2 - 1.5 | Singlet |
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Based on data from similar bromo-substituted aromatic compounds and indolines, the aromatic carbons are expected to resonate in the δ 110-150 ppm region. The carbon atom bearing the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbon at C3, bonded to two methyl groups, would appear as a singlet in the upfield region. The carbons of the two methyl groups would also produce a single resonance. The C2 methylene carbon would be found at a characteristic chemical shift for an sp³ carbon adjacent to a nitrogen atom.
The table below presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~50 - 60 |
| C3 | ~40 - 50 |
| C3a | ~140 - 150 |
| C4 | ~110 - 120 |
| C5 | ~120 - 130 |
| C6 | ~120 - 130 |
| C7 | ~125 - 135 |
| C7a | ~150 - 160 |
| C3-(CH₃)₂ | ~25 - 35 |
Note: These are predicted values and require experimental verification.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the three-dimensional structure and conformational preferences of molecules. nanalysis.comnumberanalytics.com For substituted indolines, the five-membered ring can adopt different conformations, and NOESY can help to establish the spatial relationships between protons. acs.org
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
The N-H stretching vibration of the secondary amine in the indoline ring is expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. mdpi.com The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration would give a characteristic band in the fingerprint region, typically below 700 cm⁻¹. upi.edu
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Br | Stretch | < 700 |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. upi.edu In the Raman spectrum of this compound, the aromatic ring vibrations would be prominent. The symmetric stretching of the C=C bonds in the benzene ring would give a strong Raman signal. The C-Br stretching vibration is also typically Raman active.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic chromophore. The indoline core, being related to aniline (B41778), exhibits electronic transitions that are similar in nature. acs.org Generally, aromatic molecules like indoline display π to π* transitions, often labeled as ¹Lₐ and ¹Lₑ following Platt's nomenclature. acs.org
For the parent indoline molecule, these transitions are observed around 287 nm and 237 nm. acs.org The lowest energy transition is the ¹Lₑ state, which typically has a low oscillator strength, while the ¹Lₐ state is higher in energy with a larger oscillator strength and dipole moment. acs.orgacs.org The introduction of a bromine atom at the 4-position on the benzene ring is expected to cause a bathochromic (red) shift in these absorption bands. This shift arises from the electronic perturbation of the aromatic system by the halogen substituent. up.ac.za
The UV-Vis spectrum, therefore, provides critical information on the electronic structure of the molecule. The principal electronic transitions for aromatic compounds like this compound involve the promotion of electrons from occupied π molecular orbitals to unoccupied π* molecular orbitals (π → π* transitions). elte.hu The precise wavelengths (λ_max) of maximum absorbance are influenced by the substitution pattern on the aromatic ring.
| Transition Type | Typical Wavelength Range for Indolines (nm) | Description |
|---|---|---|
| ¹Lₑ (π → π) | ~280-310 | Lowest energy transition, often with lower intensity. acs.org |
| ¹Lₐ (π → π) | ~230-260 | Higher energy transition, typically with higher intensity. acs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. neu.edu.tr
Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. savemyexams.com This results in two molecular ion peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units. savemyexams.commiamioh.edu
The fragmentation of the molecular ion provides valuable structural information. For indoline derivatives, common fragmentation pathways involve cleavages of the five-membered ring and loss of substituents. A key fragmentation pathway for many indole (B1671886) derivatives involves the loss of an isopentene group. nih.gov In the case of this compound, characteristic fragmentation would likely involve the loss of a methyl group (CH₃, 15 Da) or the bromine atom (Br, 79/81 Da). Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines and can be expected in indoline systems as well. libretexts.org
| Ion | m/z (relative to ⁷⁹Br) | Description |
|---|---|---|
| [M]⁺ | 239 | Molecular ion containing ⁷⁹Br. |
| [M+2]⁺ | 241 | Molecular ion containing ⁸¹Br, with similar intensity to the [M]⁺ peak. savemyexams.com |
| [M-CH₃]⁺ | 224 | Loss of a methyl group from the dimethylated carbon. |
| [M-Br]⁺ | 160 | Loss of the bromine atom. |
X-ray Crystallography for Solid-State Structure Determination of this compound
For an indoline derivative, X-ray crystallography would reveal the geometry of the fused bicyclic system. While the benzene ring is planar, the five-membered nitrogen-containing ring in indoline is non-planar. aip.org The analysis would provide the exact dihedral angles and puckering of this ring. The technique also determines the unit cell dimensions and the space group of the crystal lattice. anton-paar.com
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Crystal System | To be determined (e.g., monoclinic, orthorhombic) | Describes the basic symmetry of the crystal lattice. |
| Space Group | To be determined | Defines the internal symmetry of the crystal. anton-paar.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the repeating unit of the crystal. anton-paar.com |
| Bond Lengths (e.g., C-Br, C-N, C-C) | To be determined | Provides precise distances between atoms. |
| Bond Angles (e.g., C-C-Br, C-N-C) | To be determined | Determines the geometry around each atom. |
| Dihedral Angles | To be determined | Describes the puckering of the five-membered ring and the orientation of substituents. aip.org |
Computational Chemistry and Theoretical Investigations of 4 Bromo 3,3 Dimethylindoline
Density Functional Theory (DFT) Studies on 4-Bromo-3,3-dimethylindoline
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov A DFT study of this compound would provide fundamental insights into its molecular properties.
Spectroscopic Property Prediction via Computational Methods (e.g., theoretical IR, Raman, UV-Vis, NMR chemical shifts)
Computational methods can predict various spectroscopic properties. Theoretical calculations of infrared (IR), Raman, and UV-Visible spectra can aid in the interpretation of experimental data. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, which is invaluable for structure elucidation. Although experimental NMR data for this compound may be available from suppliers, detailed computational prediction and analysis are not found in the literature. bldpharm.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound, likely in a solvent or interacting with a biological target, would provide insights into its dynamic behavior, conformational flexibility, and the nature of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). nih.govresearcher.life This is particularly useful for understanding how the molecule behaves in a realistic chemical or biological environment.
Biological and Pharmacological Significance of 4 Bromo 3,3 Dimethylindoline Derivatives
Indoline (B122111) Core as a Privileged Scaffold in Drug Discovery
The indoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This designation is attributed to its recurrence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. rsc.org The rigid, bicyclic structure of indoline provides a robust framework that can be strategically modified to interact with a diverse array of biological targets, including enzymes and receptors. ontosight.ai
The versatility of the indoline scaffold allows for its application in developing agents for various diseases, including cancer, microbial infections, and inflammatory conditions. rsc.orgresearchgate.net The ability to introduce substituents at various positions on the benzene (B151609) and pyrroline (B1223166) rings enables chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile. ontosight.ai This inherent adaptability makes the indoline core a valuable starting point for the design of novel therapeutic agents.
Potential Biological Activities of 4-Bromo-3,3-dimethylindoline and its Analogs
The incorporation of a bromine atom at the 4-position and two methyl groups at the 3-position of the indoline ring is expected to confer specific biological properties. Halogenation, particularly bromination, is a common strategy in drug design known to enhance membrane permeability and metabolic stability, potentially increasing a compound's efficacy. researchgate.net The 3,3-dimethyl substitution, on the other hand, introduces a gem-dimethyl group that can provide steric bulk, influencing binding selectivity and potentially blocking metabolic degradation at that position.
Anticancer Potential and Related Mechanisms
Indole (B1671886) and indoline derivatives are a significant class of compounds explored for their anticancer properties. acs.orgmdpi.com Research into related structures suggests that derivatives of this compound could exhibit potent antiproliferative activity. For instance, indolequinones derived from dimethylindole structures have been shown to inhibit the growth of pancreatic cancer cells by acting as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). acs.org While direct studies on this compound are limited, a related compound, tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate, has been noted as a compound of interest for its potential anticancer properties.
The mechanism of action for such compounds could involve the induction of apoptosis and cell cycle arrest. For example, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share some structural motifs with substituted indoles, have been shown to induce apoptosis and block cell cycle progression in cancer cell lines. mdpi.com
Table 1: Anticancer Activity of Related Indole and Diketopiperazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |
|---|---|---|---|
| Indolequinones (from dimethylindole) | MIA PaCa-2 (Pancreatic) | <650 nM | NQO1 Inhibition |
| Compound 11 (2,5-Diketopiperazine) | A549 (Lung) | 1.2 µM | Apoptosis induction, G2/M cell cycle arrest |
Antimicrobial Properties (Antibacterial, Antifungal)
The indoline scaffold is a key component in many compounds with demonstrated antimicrobial activity. researchgate.netturkjps.org The presence of a bromine atom can significantly enhance these properties. Studies on other brominated heterocyclic compounds have shown potent activity against various pathogens. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was effective against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com Similarly, certain pyrazoline derivatives featuring a 4-bromo substitution displayed enhanced activity against Staphylococcus aureus and Enterococcus faecalis. turkjps.org
While specific data for this compound is not widely available, these findings suggest that its derivatives could be effective antibacterial and antifungal agents. The lipophilicity conferred by the bromine and dimethyl groups may facilitate passage through microbial cell membranes.
Table 2: Antimicrobial Activity of Related Brominated Heterocycles
| Compound/Derivative | Microorganism | Activity (MIC) |
|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d ) | XDR S. Typhi | 6.25 mg/mL |
| Pyrazoline derivative (24 ) | E. faecalis | 32 µg/mL |
| Pyrazoline derivative (22 ) | B. subtilis | 64 µg/mL |
Anti-inflammatory Effects
Indoline-based compounds have emerged as promising anti-inflammatory agents. researchgate.net A notable strategy involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. acs.org A study on indoline-based dual inhibitors identified a lead compound that demonstrated significant anti-inflammatory efficacy in in vivo models of peritonitis and asthma, with IC₅₀ values in the sub-micromolar range for both enzymes. acs.org
Although direct evidence for this compound is lacking, its structural similarity to these effective indoline inhibitors suggests it could serve as a scaffold for developing new anti-inflammatory drugs. The anti-inflammatory potential of brominated compounds is also supported by studies on 4-bromoanilino-1,3,4-oxadiazole derivatives, which have shown noteworthy activity. jyoungpharm.org
Table 3: Anti-inflammatory Activity of Related Indoline Derivatives
| Compound/Derivative | Target | Activity (IC₅₀) |
|---|---|---|
| Indoline-based inhibitor (73 ) | 5-LOX | 0.41 µM |
Applications in Metabolic and Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including neuroinflammation and oxidative stress. nih.govmdpi.com The indoline scaffold is being actively investigated for the development of agents to combat these conditions. mdpi.com For instance, certain bromophenol derivatives have shown potent inhibition of cholinesterase enzymes, which are key targets in Alzheimer's disease therapy. nih.gov
The potential of bromo-indoline derivatives in this area is highlighted by the investigation of tert-butyl 5-bromo-3,3-dimethylindoline-1-carboxylate for applications in neurodegenerative diseases. The neuroprotective effects could stem from the modulation of inflammatory pathways within the central nervous system. nih.gov
Table 4: Enzyme Inhibition Activity of Related Bromophenols in the Context of Neurodegenerative Disease
| Compound/Derivative | Target Enzyme | Activity (Kᵢ) |
|---|---|---|
| Bromophenol derivatives | Acetylcholinesterase (AChE) | 0.13-14.74 nM |
Receptor Ligand Binding Studies (e.g., serotonin (B10506) receptors)
The indole nucleus is a classic pharmacophore for ligands of serotonin (5-HT) receptors, which are implicated in a wide range of psychiatric and neurological disorders. mdpi.comacnp.org The introduction of a halogen, such as bromine, can significantly influence binding affinity and selectivity. For example, studies on halogenated N,N-dimethyltryptamines, which are structurally related to indoles, have shown that a 5-bromo substitution results in high affinity for the 5-HT₁D and 5-HT₁B receptor subtypes. researchgate.net Furthermore, the hallucinogenic agent 2,5-dimethoxy-4-bromoamphetamine (DOB) is a known high-affinity agonist for the 5-HT₂A receptor. nih.gov
These precedents strongly suggest that this compound derivatives could be valuable ligands for various serotonin receptor subtypes, making them candidates for the development of novel psychotropic or neurological drugs.
Table 5: Serotonin Receptor Binding Affinities of Related Bromo-Indole Analogs
| Compound/Derivative | Receptor Subtype | Binding Affinity (Kᵢ) |
|---|---|---|
| 5-Bromo-N,N-dimethyltryptamine (2d ) | 5-HT₁D | 13 nM |
| 5-Bromo-N,N-dimethyltryptamine (2d ) | 5-HT₁B | 41 nM |
| 5-Bromo-N,N-dimethyltryptamine (2d ) | 5-HT₆ | 53 nM |
| 5-Chloro-N,N-dimethyltryptamine (2c ) | 5-HT₁A | 22 nM |
| 5-Chloro-N,N-dimethyltryptamine (2c ) | 5-HT₂B | 25 nM |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold and related bromo-indole structures, SAR studies have been instrumental in optimizing potency and selectivity against various biological targets.
Research into related bromo-indolinone derivatives has demonstrated the importance of substituents attached to the core structure. In a series of 1-benzyl-5-bromoindolin-2-one derivatives, the moiety linked via a hydrazone linker was shown to be crucial for anticancer activity. Specifically, derivatives bearing a 4-arylthiazole group showed potent activity against the MCF-7 breast cancer cell line. The nature of the substitution on this aryl ring was a key determinant of potency, with a 4-chlorophenyl group (compound 7c) and a 4-bromophenyl group (compound 7d) resulting in the highest activity. mdpi.com This suggests that electron-withdrawing groups at the para position of the aryl ring enhance the anticancer effects.
Similarly, studies on other indole derivatives highlight the importance of substitutions on the indole ring itself. For a series of 2,3-dimethylindole (B146702) analogues developed as PPARγ antagonists, manipulation of the methyl groups at the 2- and 3-positions was explored. nih.gov Removing one or both of these methyl groups led to a decrease in receptor affinity. nih.gov This indicates that the gem-dimethyl group, as seen in the 3,3-dimethylindoline (B1314585) core, can be critical for maintaining a favorable conformation for receptor binding and can protect the ring from metabolic degradation. nih.gov
Furthermore, the position and nature of the halogen atom on the indole or indoline ring play a significant role. The presence of a bromo substituent is a common feature in many biologically active indole derivatives, often contributing to enhanced potency. researchgate.net In a study of chromone (B188151) derivatives that inhibit the ABCG2 protein, a 4-bromobenzyloxy substituent was found to be important for the inhibition of both mitoxantrone (B413) efflux and basal ATPase activity. nih.gov This underscores the valuable contribution of the bromo group in molecular recognition and interaction with protein targets.
Table 1: SAR Findings for Bromo-Indoline/Indole Derivatives
| Base Scaffold | Target/Activity | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| 1-Benzyl-5-bromoindolin-2-one | Anticancer (MCF-7 cells) | Addition of 4-(4-bromophenyl)thiazole | Increased potency (IC50 = 2.93 µM) | mdpi.com |
| 1-Benzyl-5-bromoindolin-2-one | Anticancer (MCF-7 cells) | Addition of 4-(4-chlorophenyl)thiazole | High potency (IC50 = 7.17 µM) | mdpi.com |
| 2,3-Dimethylindole | PPARγ Antagonism | Removal of methyl groups | Loss in receptor affinity | nih.gov |
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It provides valuable information about the binding mode and key interactions between a ligand and its biological target, guiding the rational design of more potent and selective drugs.
For derivatives related to the this compound scaffold, molecular docking studies have been crucial in elucidating their mechanism of action at the molecular level. In the case of the highly potent anticancer agent, 1-benzyl-5-bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one (compound 7d), docking studies were performed to understand its interaction with the VEGFR-2 kinase domain. mdpi.com The simulations revealed that the compound fits into the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions that stabilize the complex and explain its inhibitory activity. mdpi.com
In another study, fluorinated derivatives of tubastatin A, including a compound with a 6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbazole "cap" group, were synthesized and evaluated as antitumor agents. rsc.org Molecular docking of these derivatives into the active site of Histone Deacetylase 6 (HDAC6) showed that they bind with low binding energies, ranging from -6.54 to -9.84 kcal/mol. rsc.org The interactions stabilizing the ligand-protein complex included metal complexation with the catalytic zinc ion, hydrogen bonding, π–π stacking, and π–cation interactions. rsc.org The compound with the lowest binding energy also exhibited excellent in vitro antitumor activity, demonstrating a strong correlation between the predicted binding affinity and the observed biological effect. rsc.org
Table 2: Molecular Docking Data for Related Bromo-Heterocyclic Derivatives
| Compound/Derivative Class | Target Protein | Key Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 1-Benzyl-5-bromoindolin-2-one deriv. (7d) | VEGFR-2 | Hydrogen bonding, hydrophobic interactions | Not specified | mdpi.com |
| Fluorinated tubastatin A derivatives | HDAC6 | Metal complexation, H-bonding, π–π stacking | -6.54 to -9.84 | rsc.org |
Emerging Applications and Future Research Directions for 4 Bromo 3,3 Dimethylindoline
Applications in Material Science and Functional Polymers
The indoline (B122111) core, present in 4-Bromo-3,3-dimethylindoline, is a key component in the development of photochromic materials—substances that change color upon exposure to light. researchgate.net Research on similar molecules, such as spiropyrans containing a 3,3-dimethylindoline (B1314585) unit, shows their successful incorporation into copolymers to create photo-switchable polymeric systems. researchgate.net These materials have potential applications in optical data storage, molecular electronics, and smart sensors. researchgate.netresearchgate.net The presence of the bromo- group on the this compound molecule offers a reactive site for polymerization or for grafting onto other polymer chains, potentially leading to the creation of functional polymers with enhanced optical properties, thermal stability, or chemical resistance. chemicalbook.com
Furthermore, related brominated heterocyclic compounds are being explored as organic monomers for creating materials with unique electronic and optical properties, such as those exhibiting aggregation-induced emission (AIE), which is valuable for organic light-emitting diodes (OLEDs) and chemical sensors. bldpharm.com The crosslinking of polymers using brominated compounds is another area of interest, where the bromine atom acts as a site to form robust networks, enhancing the material's mechanical and thermal properties. uakron.edu
| Polymer Type | Key Feature Derived from Indoline/Bromo-Group | Potential Application | Reference |
|---|---|---|---|
| Photoactive Copolymers | Photochromism (light-induced structural change) | Optical data storage, smart windows, molecular switches | researchgate.net |
| Dihetarylethene Polymers | High thermal and photostability of isomers | Molecular electronics, optical memory, photodynamic sensors | researchgate.net |
| Crosslinked Polyesters/Polyurethanes | Reactive bromine site for creating polymer networks | High-performance composites, coatings, thermosets | uakron.edu |
| Conjugated Organic Frameworks (COFs) | Aggregation-Induced Emission (AIE) properties | OLEDs, chemical sensors, magnetic materials | bldpharm.com |
Role in the Synthesis of Complex Natural Products and Bioactive Molecules
This compound serves as a crucial intermediate or building block in the synthesis of complex organic molecules. chemicalregister.com The indoline skeleton is a core feature of many alkaloids and bioactive compounds. ub.edu The strategic placement of a bromine atom provides a handle for chemists to perform further chemical modifications, such as cross-coupling reactions, to build molecular complexity. mdpi.com
Reviews on alkaloid synthesis frequently highlight the use of brominated indole (B1671886) or indoline derivatives as key precursors. rsc.org For instance, the synthesis of complex natural products like the makaluvamines, known for their cytotoxic activity against cancer cells, and tryprostatin A, a compound that halts the cell cycle, have utilized brominated indole intermediates. rsc.org The bromo-substituent can be readily converted into other functional groups or used as a site for carbon-carbon bond formation, which is essential for constructing the intricate architectures of these natural products. ub.edursc.org The development of cost-effective and scalable syntheses for key building blocks like 4-bromo-1,2-dimethyl-1H-imidazole underscores the importance of such halogenated heterocycles in accessing a wide range of bioactive molecules. a-z.lu
| Natural Product Family | Key Synthetic Strategy | Biological Relevance | Reference |
|---|---|---|---|
| Tryprostatins | Coupling of a bromomethylindole with a chiral auxiliary | Mitotic cell cycle arrest | rsc.org |
| Makaluvamines | Condensation reactions involving bromo-indole precursors | Cytotoxic against cancer cells | rsc.org |
| Aspergilazine A | Buchwald–Hartwig coupling of a bromo-iodobenzene followed by indolization | Dimeric diketopiperazine with complex structure | rsc.org |
| Hexahydropyrrolo[2,3-b]indoles (HPI) | Fischer indole synthesis, reductive cyclization of functionalized indoles | Core motif in numerous complex alkaloids and peptides | ub.edu |
Development of Novel Methodologies for this compound Synthesis
The synthesis of this compound itself is a subject of research, with a focus on developing more efficient, selective, and scalable methods. Traditional bromination methods can sometimes lead to multiple products and use harsh reagents. Modern synthetic chemistry aims to overcome these limitations.
A common and effective method for the selective bromination of aromatic compounds is the use of N-bromosuccinimide (NBS). chemicalbook.comchemicalbook.com This reagent is safer to handle than liquid bromine and often provides higher regioselectivity under mild reaction conditions, which is a key consideration for synthesizing a specific isomer like this compound. chemicalbook.com Other novel approaches for synthesizing related brominated heterocycles involve multi-step sequences that build the molecule strategically. For example, methods using organometallic intermediates, such as lithium reagents, allow for precise C-H functionalization before introducing other groups. google.com The bromination of 2,3-dialkylindoles has been shown to proceed through a stable 3-bromoindolenine intermediate when a base is present, a reaction that can be finely controlled. cdnsciencepub.com
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Bromination | Br₂ | Often requires a catalyst (e.g., FeBr₃) | Simple, direct | |
| NBS Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CCl₄, often with a radical initiator | High regioselectivity, milder conditions, safer handling | chemicalbook.comchemicalbook.com |
| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Starts from an amino group, diazonium salt intermediate | Useful for isomers not accessible by direct halogenation | researchgate.net |
| Organometallic Intermediate | Lithium diisopropylamide (LDA), then a bromine source | Anhydrous THF, low temperature | Precise, site-specific functionalization | google.com |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
The characterization and study of this compound and its derivatives rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and even 15N NMR, is fundamental for elucidating the precise molecular structure. mdpi.com High-resolution mass spectrometry (MS) confirms the molecular weight and elemental composition, while infrared (IR) spectroscopy identifies key functional groups. mdpi.comsciensage.info
For dynamic processes, such as the photo-switching of polymers derived from this compound, real-time techniques are crucial. Fluorescence spectroscopy can be used to monitor the changes in emission properties as the molecule isomerizes under UV light irradiation. researchgate.net The combination of experimental spectroscopy with theoretical methods, like Density Functional Theory (DFT), provides deeper insights into the electronic structure and vibrational modes of the molecule, helping to interpret complex spectra. sciensage.info These advanced techniques are essential not only for quality control during synthesis but also for understanding the compound's behavior in complex systems and for designing new materials with specific properties.
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| NMR (¹H, ¹³C, ¹⁵N) | Detailed molecular structure, connectivity, and chemical environment | Structural confirmation of synthesized compounds | mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and elemental formula | Verification of product identity | mdpi.com |
| FT-IR / FT-Raman | Presence of functional groups and vibrational modes | Analysis of molecular bonds and comparison with theoretical spectra | sciensage.info |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Studying photochromic behavior | researchgate.net |
| Fluorescence Spectroscopy | Emission properties, quantum yield | Real-time monitoring of photo-induced reactions and molecular switches | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components | Purity analysis and confirmation of product structure | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the study of compounds like this compound is no exception. nih.gov These computational tools can dramatically accelerate the discovery and optimization process. researchgate.net
ML algorithms can be trained on existing chemical data to predict the properties of new molecules, screen virtual libraries for potential bioactive compounds, or forecast the outcomes of unknown reactions. researchgate.net For this compound, AI could be used to:
Optimize Synthesis: Predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield and purity of its synthesis, reducing experimental trial and error. researchgate.net
Discover New Applications: Screen large databases to identify potential protein targets for derivatives of the compound, suggesting new therapeutic avenues.
Design Novel Materials: Predict the physical and electronic properties (e.g., photochromism, fluorescence) of polymers incorporating this molecule, guiding the design of new functional materials.
The integration of AI promises to make research more efficient and data-driven, opening up new possibilities that are difficult to explore through traditional experimental work alone. nih.govresearchgate.net
| ML Model/Approach | Application Area | Potential Outcome | Reference |
|---|---|---|---|
| Deep Neural Networks | Reaction Prediction | Forecasting reaction yield and identifying potential side products | researchgate.net |
| Random Forests / SVM | Virtual Screening | Identifying derivatives with high binding affinity to biological targets | nih.gov |
| Generative Models | Molecule Design | Proposing novel indoline-based structures with desired properties | researchgate.net |
| Bayesian Optimization | Process Optimization | Efficiently finding optimal conditions for synthesis or material fabrication | researchgate.net |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize hazards, and improve energy efficiency. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and economically viable production methods.
Key green approaches include:
Safer Reagents: Replacing hazardous reagents like molecular bromine with safer alternatives such as N-bromosuccinimide (NBS) reduces risks and improves selectivity. chemicalbook.com
Catalysis: Using catalytic amounts of a substance to drive a reaction is preferable to using stoichiometric reagents, as it reduces waste. This is particularly relevant for cross-coupling reactions where the bromine atom is functionalized. rasayanjournal.co.in
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. rasayanjournal.co.in
Greener Solvents: Replacing hazardous solvents with water, ethanol, or biodegradable ionic liquids minimizes environmental impact. Solventless reactions, where possible, are an even better alternative. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through multicomponent reactions (MCRs), is a core principle of green chemistry. rasayanjournal.co.in
Avoiding processes that use strong, corrosive acids and generate large amounts of waste, as seen in some older nitration and diazotization methods, is a key goal for the modern synthesis of this and other similar compounds. google.com
| Principle | Traditional Approach | Green Alternative | Benefit | Reference |
|---|---|---|---|---|
| Reagent Choice | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer, more selective, less corrosive | chemicalbook.com |
| Energy Input | Conventional reflux heating | Microwave or ultrasound irradiation | Faster reaction times, lower energy use, higher yields | rasayanjournal.co.in |
| Solvent Use | Chlorinated solvents (e.g., DCM, CCl₄) | Ethanol, water, ionic liquids, or solvent-free | Reduced toxicity and environmental pollution | rasayanjournal.co.in |
| Waste Reduction | Stoichiometric reagents | Catalytic systems (e.g., palladium catalysts) | Higher atom economy, less chemical waste | rasayanjournal.co.in |
| Process Hazard | Use of strong acids (H₂SO₄/HNO₃) | Milder reaction pathways (e.g., organometallic) | Avoids highly corrosive and hazardous waste streams | google.com |
Q & A
Basic: What synthetic strategies are effective for preparing 4-Bromo-3,3-dimethylindoline?
Answer:
The synthesis of this compound can be approached via a two-step sequence:
Core formation : Lewis acid-mediated cyclization of N-methallylacetanilide derivatives to yield 3,3-dimethylindoline, as demonstrated for the parent compound (89% yield) .
Bromination : Electrophilic aromatic substitution (EAS) at the 4-position using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of FeBr₃. Steric hindrance from the 3,3-dimethyl groups may require optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) to ensure regioselectivity.
Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like 3,3-dimethylindoline and potential di-brominated byproducts.
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Rotamers : Restricted rotation around the C-N bond in substituted indolines, leading to split signals. Use variable-temperature NMR to confirm .
- Residual Solvent Effects : Ensure thorough drying or use deuterated solvents for accurate δ values.
- Byproduct Interference : LCMS analysis (e.g., m/z 294 [M+H]+ for intermediates, as in Reference Example 80 ) can identify impurities. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula validation.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) for retention time consistency (e.g., 1.68 minutes under QC-SMD-TFA05 conditions ).
- LCMS : Confirm molecular ion peaks (e.g., m/z 685 [M+H]+ for structurally related carboxamide derivatives ).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons (δ 40–50 ppm for dimethyl groups). Compare with analogs like 4-Bromo-3,5-dimethylaniline (mp 73–74°C, MW 200.1 ).
Advanced: How do steric effects from 3,3-dimethyl groups influence bromination regioselectivity?
Answer:
The 3,3-dimethyl groups create a sterically hindered environment, directing bromination to the less hindered 4-position. However, competing pathways (e.g., 5- or 6-position bromination) may occur under suboptimal conditions:
- Mechanistic Insight : Computational modeling (DFT) can predict electron density distribution in the indoline ring.
- Experimental Validation : Use X-ray crystallography (as applied to brominated pyrrole derivatives ) to confirm regiochemistry.
Example : In Reference Example 80 , steric effects in a difluorophenyl analog were mitigated using bulky directing groups, ensuring precise functionalization.
Basic: What stability protocols are recommended for storing this compound?
Answer:
- Storage Conditions : Protect from light and moisture in amber vials under inert atmosphere (N₂ or Ar).
- Temperature : Store at 2–8°C for long-term stability, as brominated aromatics are prone to decomposition at room temperature (>25°C) .
- Purity Monitoring : Regular HPLC checks (e.g., SQD-FA05 method ) to detect degradation products like de-brominated indoline or oxidized species.
Advanced: How can contradictory biological activity data for this compound analogs be addressed?
Answer:
- Batch Variability : Ensure consistent purity (>95% via HPLC ) and characterize byproducts (e.g., di-brominated species via LCMS ).
- Solubility Effects : Use standardized solvents (e.g., DMSO-d₆ for NMR or cell culture-grade DMSO for assays) to avoid artifacts.
- Receptor Binding Studies : Compare with structurally validated analogs like (4aR)-N-(4-bromo-3,5-difluorophenyl)carboxamide to isolate steric/electronic contributions.
Basic: What are common side reactions during bromination of 3,3-dimethylindoline?
Answer:
- Over-Bromination : Use stoichiometric bromine equivalents and low temperatures (0–5°C) to suppress di-substitution.
- Ring Oxidation : Add antioxidants (e.g., BHT) to prevent indoline ring degradation.
- Byproduct Identification : Employ GC-MS or preparative TLC to isolate and characterize side products, referencing protocols for 4-Bromo-3,5-dimethylaniline synthesis .
Advanced: What computational tools can predict reactivity trends in this compound derivatives?
Answer:
- DFT Calculations : Simulate transition states for bromination or cross-coupling reactions using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Model steric interactions between 3,3-dimethyl groups and incoming electrophiles.
- SAR Studies : Correlate Hammett σ values with experimental data from analogs like 4-Bromo-3-fluorobenzyl bromide .
Basic: How to optimize reaction yields for this compound in scaled-up syntheses?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) for bromination efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilic substitution.
- Workup Protocols : Use aqueous Na₂S₂O₃ to quench excess Br₂ and silica gel chromatography for purification .
Advanced: What strategies mitigate racemization in chiral this compound derivatives?
Answer:
- Chiral Auxiliaries : Incorporate enantiopure directing groups (e.g., (R)-2-methyl-pyrrolidine ) during synthesis.
- Low-Temperature Conditions : Perform reactions at –20°C to slow racemization.
- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IG with hexane/isopropanol mobile phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
